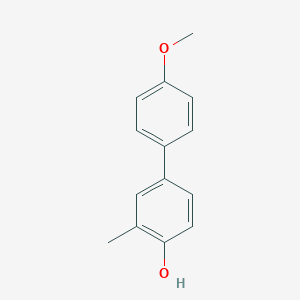

4-(4-Methoxyphenyl)-2-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

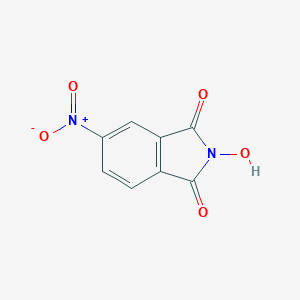

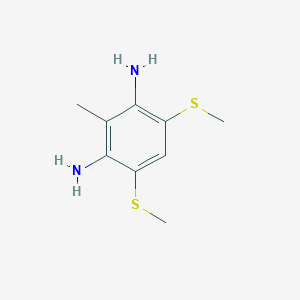

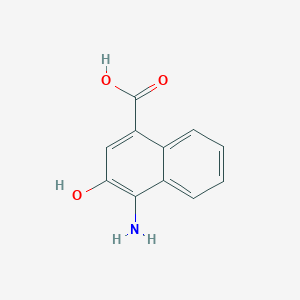

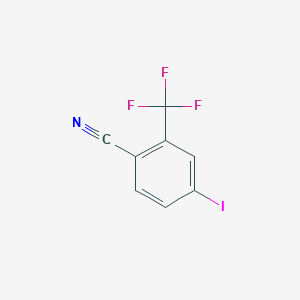

4-(4-Methoxyphenyl)-2-methylphenol is an organic compound with the molecular formula C14H14O2. It is also known as Mequinol and is used in various scientific research applications. Mequinol is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Mechanism of Action

Target of Action

For instance, compounds with a similar structure, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

For example, 4-Methoxyamphetamine, a serotonergic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Biochemical Pathways

For instance, benzimidazole derivatives have been found to suppress oxidative stress and inflammatory markers, suggesting a possible mechanism of action through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

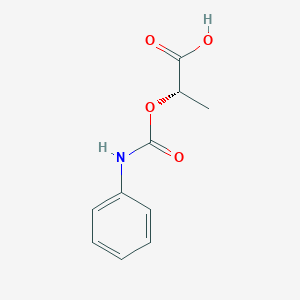

For instance, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives found that all tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

For instance, the herbicidal activity of certain ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation was tested under greenhouse conditions .

Safety and Hazards

Future Directions

The future directions of 4-(4-Methoxyphenyl)-2-methylphenol research include further exploration of its biological functions. Despite recent progress, more work needs to be performed on these new compounds to unravel the mechanisms behind H2S release and pace of its discharge, as well as to define the effects of by-products of donors after H2S liberation . This will not only lead to a better in-depth understanding of the biological effects of H2S but will also shed light on the future development of a new class of therapeutic agents with potential to treat a wide range of human diseases .

Biochemical Analysis

Biochemical Properties

It is known that 4-methoxyphenol, a related compound, is used as a polymerization inhibitor in organic chemistry . It can be produced from p-benzoquinone and methanol via a free radical reaction .

Cellular Effects

The cellular effects of 4-(4-Methoxyphenyl)-2-methylphenol are not well-documented. Related compounds such as 4-methoxyphenol have been shown to have effects on cellular processes. For example, 4-methoxyphenol has been found to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Related compounds such as 4-methoxyphenol have been shown to interact with biomolecules. For instance, 4-methoxyphenol is used in organic chemistry as a polymerisation inhibitor .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to have a melting point of 52.5 °C and a boiling point of 243 °C .

Metabolic Pathways

Related compounds such as 4-methoxyphenylacetic acid have been found to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to have a density of 1.55 g/cm3 .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to enhance O-GlcNAcylation on mitochondrial proteins .

properties

IUPAC Name |

4-(4-methoxyphenyl)-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKSFBWFAHYWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541989 |

Source

|

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103594-29-2 |

Source

|

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)